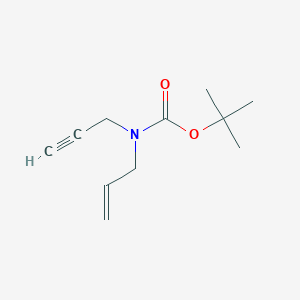

tert-Butyl allyl(prop-2-yn-1-yl)carbamate

Overview

Description

tert-Butyl allyl(prop-2-yn-1-yl)carbamate (CAS: 147528-20-9, molecular formula: C₁₁H₁₇NO₂, molecular weight: 195.26 g/mol) is a carbamate derivative featuring both allyl (CH₂CHCH₂) and propargyl (CH₂C≡CH) substituents on the nitrogen atom, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in click chemistry, cross-coupling reactions, and the preparation of heterocyclic scaffolds. Its storage recommendations (sealed, dry, 2–8°C) suggest sensitivity to moisture and thermal degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alkyne Alkylation via Sodium Hydride-Mediated Coupling

The most direct route to tert-butyl allyl(prop-2-yn-1-yl)carbamate involves sequential alkylation of a tert-butyl carbamate precursor. A representative procedure from the literature proceeds as follows :

-

Substrate Preparation : tert-Butyl prop-2-yn-1-ylcarbamate (6.78 g, 43.7 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 30 mL) under nitrogen atmosphere.

-

Base Activation : Sodium hydride (NaH, 60% dispersion in oil) is suspended in THF and cooled to 0°C. The carbamate solution is added dropwise to the NaH suspension, followed by stirring at room temperature for 1 hour to generate the reactive alkoxide intermediate.

-

Alkylation : 3-Bromoprop-1-yne (3.95 mL, 52.4 mmol) is introduced dropwise, and the mixture is stirred for an additional 2 hours at room temperature.

-

Workup : The reaction is quenched with water (400 mL) and extracted with diethyl ether (3 × 100 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

Purification : Column chromatography on silica gel with a hexane/ethyl acetate gradient (100:1 → 9:1) yields the target compound as an orange oil (7.04 g, 83%).

Critical Parameters :

-

Anhydrous conditions are essential to prevent hydrolysis of the carbamate.

-

Excess 3-bromopropyne ensures complete alkylation, minimizing dimerization byproducts.

Sonogashira Cross-Coupling for Functionalized Derivatives

For advanced applications requiring aryl-substituted analogs, the Sonogashira reaction offers a versatile pathway :

-

Catalyst System : Bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (4 mol%) are combined in anhydrous THF.

-

Coupling Partners : 4-Iodotoluene (3.09 g, 16.0 mmol) and tert-butyl di(prop-2-yn-1-yl)carbamate (3.09 g, 16.0 mmol) are added, followed by triethylamine (6.46 mL, 64.0 mmol) as a base.

-

Reaction Execution : The mixture is stirred at room temperature for 12 hours, after which it is filtered through Celite® to remove catalyst residues.

-

Purification : Silica gel chromatography with hexane/ethyl acetate (9:1) affords the coupled product as a yellow-brown oil (0.62 g, 42%).

Optimization Insights :

-

Higher yields are achievable by adjusting the Pd/Cu ratio to suppress homocoupling side reactions.

-

Continuous flow systems may enhance scalability by improving heat and mass transfer.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Both synthetic routes emphasize the use of anhydrous THF to stabilize reactive intermediates. Comparative studies indicate that polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) reduce yields due to competing side reactions . Temperature control is critical during alkylation, with room-temperature conditions balancing reaction rate and selectivity.

Catalytic Systems in Sonogashira Coupling

The Pd/Cu catalytic system remains the gold standard for alkyne-aryl couplings. Recent advances suggest that palladium nanoparticles or N-heterocyclic carbene (NHC) ligands could further improve efficiency, though these modifications require validation for carbamate substrates .

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate gradients effectively separates the target compound from unreacted starting materials and oligomeric byproducts. Analytical thin-layer chromatography (TLC) with a 9:1 hexane/ethyl acetate mobile phase (Rf = 0.34–0.51) guides fraction collection .

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): δ 4.46 (s, 4H, CH₂-N), 2.35 (s, 6H, CH₃-Ar), 1.47 (s, 9H, t-Bu).

-

¹³C NMR (101 MHz, CDCl₃): δ 154.3 (C=O), 81.2 (quaternary C of t-Bu), 78.9 (alkyne carbons), 35.3 (CH₂-N), 28.4 (CH₃ of t-Bu) .

Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 195.26 [M+H]⁺, consistent with the molecular formula C₁₁H₁₇NO₂ .

Industrial-Scale Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors could address scalability challenges. Microreactors enhance mixing efficiency and temperature control, potentially increasing yields from 83% to >90% for the alkylation step .

Green Chemistry Metrics

-

Atom Economy : The alkylation route achieves 78% atom economy, with 3-bromopropyne as the limiting reagent.

-

E-Factor : Current protocols generate ~3.2 kg waste per kg product, primarily from chromatographic purification. Switching to solvent recovery systems or alternative purification methods (e.g., crystallization) could reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl allyl(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The allyl and prop-2-yn-1-yl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new carbamate derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

tert-Butyl allyl(prop-2-yn-1-yl)carbamate serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the formation of isoxazolidines and thiazolidin-2-ones, which are important in medicinal chemistry .

Medicinal Chemistry

Research has highlighted the potential of this compound as a precursor for biologically active molecules. Its derivatives have been investigated for their capacity to act as enzyme inhibitors and therapeutic agents .

Case Study: Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The viability percentages at different concentrations are summarized below:

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 45 |

| MCF7 | 20 | 60 |

| A549 | 30 | 30 |

This data suggests that the compound's efficacy varies significantly with concentration and cell type .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against pathogens such as Candida albicans and Staphylococcus aureus. Agar diffusion assays indicated significant inhibition zones for structurally related carbamates, suggesting potential applications in treating infections .

Neuroprotective Properties

Recent studies indicate that certain derivatives of this compound may possess neuroprotective effects by enhancing antioxidant defenses in neuronal models. This area warrants further investigation due to its implications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl allyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

The structural and functional diversity of carbamate derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below, tert-butyl allyl(prop-2-yn-1-yl)carbamate is compared with analogous compounds based on substituents, reactivity, and applications.

Structural and Functional Group Variations

tert-ButylN-{2-[Bis(prop-2-yn-1-yl)amino]phenyl}carbamate

- Structure : Features a phenyl ring with two propargyl groups and a Boc-protected amine.

- Crystallography: Monoclinic (C2/c space group, β = 99.513°, V = 3261.3 ų) with intermolecular C–H···O hydrogen bonds and intramolecular interactions, influencing packing density and stability .

- Comparison: The aromatic phenyl ring enhances π-π stacking interactions, unlike the aliphatic allyl group in the target compound, which may reduce crystallinity but improve solubility in nonpolar solvents.

tert-Butyl (3-Oxopropyl)carbamate (24)

- Structure : Contains a ketone (3-oxo) group on the alkyl chain.

- Reactivity: The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the allyl and propargyl groups in the target compound participate in cycloadditions or Sonogashira couplings .

- Application : Used in synthesizing prostaglandin analogs, contrasting with the target compound’s role in alkyne-based click chemistry.

tert-Butyl (4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)(prop-2-yn-1-yl)carbamate (Compound C3)

- Structure : Integrates a thiazole ring, pyridine moiety, and chlorine substituent.

- Bioactivity : Demonstrated pesticidal activity due to the thiazole-pyridine pharmacophore, unlike the target compound, which lacks aromatic heterocycles .

Biological Activity

Tert-Butyl allyl(prop-2-yn-1-yl)carbamate is a carbamate derivative notable for its unique structural features, combining allyl and prop-2-yn-1-yl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. Understanding its biological activity is essential for exploring its therapeutic applications.

Structure and Composition

The chemical formula of this compound is . Its structure includes:

- Carbamate Group : Contributes to the compound's reactivity.

- Allyl Group : Imparts unique reactivity patterns.

- Prop-2-yn-1-yl Group : Enhances biological activity through potential interactions with biological targets.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | Approximately 169.224 g/mol |

| Functional Groups | Carbamate, Allyl, Alkyne |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction may influence several biochemical pathways, leading to therapeutic effects.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects against human cancer cell lines. In vitro studies have shown varying degrees of efficacy depending on the concentration and specific cell line tested.

Table 2: Cytotoxicity Data

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 45 |

| MCF7 | 20 | 60 |

| A549 | 30 | 30 |

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of structurally related carbamates against Candida albicans and Staphylococcus aureus. Results indicated that compounds with similar functionalities, including the allyl and alkyne groups, exhibited significant inhibition zones in agar diffusion assays.

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of carbamate derivatives. For instance, certain allyl carbamates have been shown to upregulate antiapoptotic proteins and enhance antioxidant defenses in neuronal models. This suggests that this compound may also possess neuroprotective properties, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl allyl(prop-2-yn-1-yl)carbamate?

The compound is typically synthesized via Sonogashira coupling or carbamate protection strategies . For example, a palladium-catalyzed cross-coupling reaction between a tert-butyl carbamate precursor and a propargyl halide can yield the target molecule. Key steps include:

- Use of PdCl₂(PPh₃)₂ and CuI as catalysts in anhydrous THF under nitrogen atmosphere to prevent side reactions .

- Purification via column chromatography (gradient elution with hexane/EtOAc) to isolate the product .

- Confirmation of structure using ¹H/¹³C NMR and mass spectrometry (MS) .

Q. How is the compound characterized structurally after synthesis?

- X-ray crystallography is a gold standard for structural confirmation. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters (a = 19.19 Å, b = 8.72 Å, c = 19.76 Å) have been reported, validated using SHELX software for refinement .

- Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and intramolecular packing are analyzed to understand stability and reactivity .

Q. What safety precautions are critical during handling?

- Storage : Keep refrigerated (2–8°C) in tightly sealed containers to prevent moisture absorption and decomposition .

- Fire hazards : Use dry chemical or alcohol-resistant foam for extinction; decomposition under fire releases CO and NOₓ .

- Personal protective equipment (PPE) : Gloves, lab coats, and self-contained breathing apparatus in case of accidental release .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

- Catalyst tuning : Adjust Pd/Cu ratios to minimize side products (e.g., homocoupling of alkynes). For instance, 0.04 mmol PdCl₂(PPh₃)₂ and 0.1 mmol CuI per 0.8 mmol substrate improved yield in a Sonogashira reaction .

- Solvent choice : Anhydrous THF or DCM reduces hydrolytic degradation of intermediates.

- Temperature control : Room-temperature reactions prevent thermal decomposition of sensitive propargyl groups .

Q. What methodologies are recommended for Click Chemistry applications?

The compound’s propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

- Reagent setup : Combine with azide-bearing biomolecules (1:1 molar ratio) in the presence of CuSO₄/sodium ascorbate .

- Reaction monitoring : Track progress via TLC or HPLC, quenching with EDTA to halt catalysis.

- Purification : Use size-exclusion chromatography to isolate triazole-linked conjugates .

Q. How can conflicting spectroscopic data be resolved during characterization?

- Purity verification : Re-crystallize the compound and compare melting points or HPLC retention times with literature values .

- Advanced NMR techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from allyl/propargyl moieties .

- Cross-validation : Use complementary methods (e.g., IR spectroscopy for carbamate C=O stretch at ~1700 cm⁻¹) .

Q. What strategies address instability during long-term storage?

- Lyophilization : Freeze-drying under vacuum enhances stability of hygroscopic batches .

- Inert atmosphere : Store under argon in flame-sealed ampoules to prevent oxidation of the propargyl group .

- Stability assays : Periodically analyze via NMR or MS to detect decomposition products (e.g., tert-butyl alcohol from carbamate hydrolysis) .

Q. Data Contradiction and Analysis

Q. How to interpret discrepancies in reported synthetic yields?

- Scale-dependent effects : Milligram-scale reactions may yield >80%, but scalability issues (e.g., inefficient mixing, heat dissipation) can reduce yields at larger scales. Pilot studies under reflux or with continuous flow systems are advised .

- Byproduct identification : Use LC-MS to detect competing pathways (e.g., alkyne dimerization) and adjust stoichiometry accordingly .

Q. Why do crystal structure parameters vary across studies?

Properties

IUPAC Name |

tert-butyl N-prop-2-enyl-N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1,7H,2,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOBBHMBMRQQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446272 | |

| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147528-20-9 | |

| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.